molecular formula C22H43NO2 B14208692 (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile CAS No. 830319-32-9

(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile

Cat. No.: B14208692
CAS No.: 830319-32-9
M. Wt: 353.6 g/mol
InChI Key: PCBUODOLLPOFFZ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile: is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a long octadecyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxybutanenitrile and octadecanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.

    Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: The major product is (3R)-3-oxo-4-(octadecyloxy)butanenitrile.

    Reduction: The major product is (3R)-3-hydroxy-4-(octadecyloxy)butylamine.

    Substitution: The major products depend on the substituent introduced, such as (3R)-3-chloro-4-(octadecyloxy)butanenitrile.

Scientific Research Applications

(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-4-(hexadecyloxy)butanenitrile: Similar structure with a shorter alkyl chain.

    (3R)-3-Hydroxy-4-(dodecyloxy)butanenitrile: Another similar compound with a different alkyl chain length.

Uniqueness

(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are critical.

Properties

CAS No.

830319-32-9

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

(3R)-3-hydroxy-4-octadecoxybutanenitrile

InChI

InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-21-22(24)18-19-23/h22,24H,2-18,20-21H2,1H3/t22-/m1/s1

InChI Key

PCBUODOLLPOFFZ-JOCHJYFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](CC#N)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.